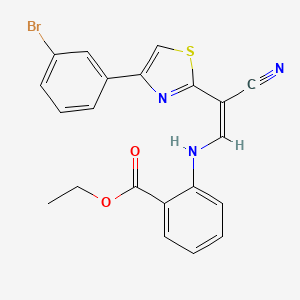

(Z)-2-((2-(4-(3-bromophényl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 4-(4-Bromophenyl)-thiazol-2-amine derivatives are a novel series of compounds synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . These compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes. The reaction is refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .Molecular Structure Analysis

The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by TLC .Physical and Chemical Properties Analysis

The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .Applications De Recherche Scientifique

- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes à Gram positif et à Gram négatif, ainsi que contre les espèces fongiques .

- Parmi les dérivés synthétisés, les composés d6 et d7 ont présenté une activité anticancéreuse notable contre les cellules cancéreuses de l'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7) .

- Les composés d1, d2, d3, d6 et d7 ont affiché des scores d'amarrage favorables dans les sites de liaison des structures protéiques sélectionnées (ID PDB : 1JIJ, 4WMZ et 3ERT) .

- Les thiazoles ont été explorés pour leurs activités anti-inflammatoire, antibactérienne, antifongique, antituberculeuse et antitumorale .

- En étudiant de nouvelles molécules comme celle-ci, les chercheurs visent à surmonter les mécanismes de résistance et à améliorer l'efficacité du traitement .

Activité antimicrobienne

Potentiel anticancéreux

Études d'amarrage moléculaire

Développement de médicaments à base de thiazole

Lutte contre la résistance aux médicaments

Stratégies antibactériennes hybrides

Mécanisme D'action

Target of Action

Research has shown that similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed antimicrobial and anticancer effects

Biochemical Pathways

This disruption could lead to the death of microbial cells or the inhibition of cancer cell proliferation .

Pharmacokinetics

Molecular docking studies of similar compounds have shown promising adme properties

Result of Action

The result of this compound’s action is the inhibition of microbial growth and cancer cell proliferation. This is likely due to the disruption of essential biochemical pathways within these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .

Analyse Biochimique

Biochemical Properties

It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.

Propriétés

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDNWJQBSSBOJF-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2429436.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)

![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)